molecular formula C13H17ClN2S2 B1429482 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride CAS No. 1420964-81-3

2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride

Cat. No. B1429482
M. Wt: 300.9 g/mol
InChI Key: MOVZCOYXAOLEHT-UHFFFAOYSA-N
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Description

2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride, also known as PTTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTTB is a benzothiazole derivative that has shown promising results in various preclinical studies.

Mechanism Of Action

The mechanism of action of 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride involves its ability to bind to specific targets in the cell, including tubulin, beta-amyloid, and alpha-synuclein proteins. 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and inhibits cell division. 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride also binds to the beta-amyloid and alpha-synuclein proteins, which prevents their aggregation and toxicity.

Biochemical And Physiological Effects

2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in various cancer cell lines and animal models. In Alzheimer's disease and Parkinson's disease, 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has been shown to reduce beta-amyloid and alpha-synuclein aggregation, prevent neuronal cell death, and improve cognitive function.

Advantages And Limitations For Lab Experiments

2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has several advantages for lab experiments, including its simple synthesis method, high potency, and specificity towards its targets. However, 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride also has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has shown significant potential for therapeutic applications in various diseases, and future research should focus on optimizing its pharmacokinetics and bioavailability. Further studies are needed to determine the safety and efficacy of 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride in clinical trials and to identify its potential side effects. Additionally, future research should explore the use of 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride in combination therapy with other drugs to enhance its therapeutic effects.

Scientific Research Applications

2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has shown promising results as a potent inhibitor of tubulin polymerization, which is essential for the formation of microtubules that are involved in cell division. 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's disease and Parkinson's disease, 2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride has shown potential as a neuroprotective agent by inhibiting the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.

properties

IUPAC Name

2-(piperidin-2-ylmethylsulfanyl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S2.ClH/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVZCOYXAOLEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.